molecular formula C14H19NO3 B11952506 N-Benzoylleucine methyl ester CAS No. 3005-60-5

N-Benzoylleucine methyl ester

Cat. No.: B11952506
CAS No.: 3005-60-5
M. Wt: 249.30 g/mol
InChI Key: BWMCGUZUOFOKJF-UHFFFAOYSA-N
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Description

N-Benzoylleucine methyl ester is a chemical compound with the molecular formula C14H19NO3 It is a derivative of leucine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoylleucine methyl ester can be synthesized through the esterification of N-benzoylleucine. One common method involves the reaction of N-benzoylleucine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of trimethylchlorosilane (TMSCl) with methanol, which has been shown to be an effective system for the esterification of various carboxylic acids . This method offers advantages such as mild reaction conditions, simple workup procedures, and good to excellent yields.

Chemical Reactions Analysis

Types of Reactions

N-Benzoylleucine methyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: N-Benzoylleucine and methanol.

    Reduction: N-Benzoylleucine alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzoylleucine methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and hydrolysis reactions.

    Biology: The compound has been studied for its potential cytotoxic effects.

    Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer therapy.

    Industry: It is used in the production of various pharmaceuticals and as a building block for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism by which N-Benzoylleucine methyl ester exerts its effects, particularly its cytotoxicity, involves the inhibition of specific cellular pathways. The compound is believed to interfere with protein synthesis and cell division, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with key enzymes and proteins within the cell .

Comparison with Similar Compounds

N-Benzoylleucine methyl ester can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of a benzoyl group and a leucine residue, which imparts distinct chemical and biological properties.

Properties

CAS No.

3005-60-5

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-benzamido-4-methylpentanoate

InChI

InChI=1S/C14H19NO3/c1-10(2)9-12(14(17)18-3)15-13(16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16)

InChI Key

BWMCGUZUOFOKJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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